1,4-Dibromo-2-(difluoromethoxy)benzene CAS 1000575-26-7 properties
1,4-Dibromo-2-(difluoromethoxy)benzene CAS 1000575-26-7 properties
The following technical guide details the properties, synthesis, and application of 1,4-Dibromo-2-(difluoromethoxy)benzene (CAS 1000575-26-7) . This document is structured for researchers in medicinal chemistry and materials science, focusing on the strategic utility of the difluoromethoxy moiety (
Strategic Building Block for Fluorinated Bioisosteres []
Executive Summary
1,4-Dibromo-2-(difluoromethoxy)benzene is a specialized halogenated building block used primarily in the synthesis of pharmaceutical candidates and agrochemicals.[] Its core value lies in the difluoromethoxy (
The compound features two chemically distinct bromine handles, enabling site-selective cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), making it an ideal scaffold for constructing complex biaryl systems or heterocycles.[]
Chemical Identity & Physical Properties[2][3][4][5]
| Property | Data |
| CAS Registry Number | 1000575-26-7 |
| IUPAC Name | 1,4-dibromo-2-(difluoromethoxy)benzene |
| Molecular Formula | |
| Molecular Weight | 301.91 g/mol |
| Appearance | Colorless to pale yellow liquid or low-melting solid |
| Boiling Point (Predicted) | 245–255 °C at 760 mmHg |
| Density (Predicted) | |
| LogP (Predicted) | ~3.8 (High Lipophilicity) |
| H-Bond Donor Count | 0 (Traditional), 1 (Weak C-H...O/F interaction potential) |
| H-Bond Acceptor Count | 3 (Oxygen + 2 Fluorines) |
Structural Analysis & Electronic Effects
The Difluoromethoxy Advantage
The
-
Electronic Effect: It is a weak electron-withdrawing group (EWG) by induction (
) but retains some resonance donation capability from the oxygen lone pairs.[] -
Conformation: The
torsion angle tends to be orthogonal to the ring, influencing the spatial arrangement of substituents.[] -
Acidity of the C-H Bond: The fluorine atoms increase the acidity of the methine proton, allowing it to act as a weak hydrogen bond donor to protein carbonyls, a unique interaction not possible with
.
Regioselectivity in Cross-Coupling
The molecule possesses two bromine atoms at the C1 and C4 positions. They are electronically and sterically differentiated:
-
C1-Br (Ortho to
): This position is sterically crowded.[] The oxidative addition of Palladium (Pd) is generally slower here due to the ortho-substituent.[] -
C4-Br (Meta to
): This position is sterically accessible.[] -
Selectivity Rule: In controlled Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), the C4-bromide typically reacts first.[] This allows for the sequential construction of non-symmetric terphenyls or complex scaffolds.
Synthesis & Manufacturing Protocol
The synthesis of CAS 1000575-26-7 typically proceeds via the difluoromethylation of 2,5-dibromophenol.[] This method avoids the use of ozone-depleting chlorodifluoromethane (Freon-22) in favor of modern, safer reagents like sodium chlorodifluoroacetate or difluoromethyl sulfones.[]
Recommended Laboratory Scale Protocol
-
Precursor: 2,5-Dibromophenol[]
-
Reagent: Sodium chlorodifluoroacetate (
) or Difluoromethyl phenyl sulfone.[] -
Solvent: DMF or Acetonitrile (MeCN).[]
Step-by-Step Methodology:
-
Dissolution: Charge a flame-dried round-bottom flask with 2,5-dibromophenol (1.0 eq) and anhydrous DMF (0.5 M concentration).
-
Base Addition: Add Cesium Carbonate (
, 1.5 eq).[] Stir at room temperature for 30 minutes to form the phenoxide. -
Reagent Addition: Add Sodium chlorodifluoroacetate (2.0 eq) cautiously.
-
Heating: Heat the reaction mixture to 90–100 °C. The reagent decarboxylates to generate the reactive difluorocarbene (
) species in situ, which inserts into the O-H bond (or reacts with the phenoxide).[] -
Quench & Workup: Cool to RT, dilute with water, and extract with Ethyl Acetate. Wash organics with brine to remove DMF.
-
Purification: Silica gel chromatography (Hexanes/EtOAc gradient).
Visualization of Synthesis Pathway
Caption: Synthesis of 1,4-Dibromo-2-(difluoromethoxy)benzene via difluorocarbene insertion.
Applications in Drug Discovery[1][2][8][9][10][11][12]
Bioisosteric Replacement
The
-
Phenols (
): It mimics the H-bond donor ability but blocks glucuronidation (Phase II metabolism), extending half-life.[] -
Thiols (
): Provides similar sterics with improved oxidative stability.[]
Sequential Functionalization Workflow
The primary utility of this scaffold is in library generation. By exploiting the reactivity difference between the two bromines, chemists can synthesize libraries of "Difluoromethoxy-core" compounds.[]
Experimental Logic:
-
Reaction A (C4 Selective): Perform Suzuki coupling at RT with limiting boronic acid. The sterically open C4-Br reacts.[]
-
Reaction B (C1 Selective): Perform a second coupling at elevated temperature (
) or using a more active catalyst (e.g., Pd-RuPhos) to engage the hindered C1-Br.[]
Reactivity Flowchart
Caption: Sequential cross-coupling strategy exploiting steric differentiation of bromine sites.
Safety & Handling (SDS Summary)
While specific toxicological data for this CAS is limited, it should be handled as a Potent Halogenated Irritant .[]
-
GHS Classification:
-
Skin Irritation (Category 2)[]
-
Eye Irritation (Category 2A)[]
-
Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation).[]
-
-
Handling Precautions:
-
Use only in a chemical fume hood.[3]
-
Avoid contact with alkali metals (risk of exothermic decomposition).[]
-
Incompatibility: Strong oxidizing agents.[]
-
-
First Aid: In case of eye contact, rinse immediately with varying amounts of water for at least 15 minutes.[3][4]
References
-
Meanwell, N. A. (2018).[][5] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [][5]
-
Zafrani, Y., et al. (2017).[] Difluoromethoxy-Benzene: A Novel Lipophilic Hydrogen Bond Donor. Journal of Medicinal Chemistry. []
-
PubChem Database . 1,4-Dibromo-2,5-difluorobenzene (Analogous Structure Data). National Library of Medicine. []
-
Hu, J., et al. (2006).[] Selective Difluoromethylation of Phenols. Chemical Communications.[5]
Sources
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pfaltzandbauer.com [pfaltzandbauer.com]
- 4. fishersci.com [fishersci.com]
- 5. Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
